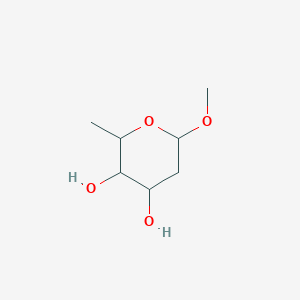
Iroxanadine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iroxanadine hydrochloride is a novel small molecule synthesized by Biorex, Hungary, known for its cardioprotective properties. It is primarily investigated for its potential use in treating atherosclerosis and other vascular diseases such as restenosis, diabetic angiopathies, microvascular angina, and peripheral arterial disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Iroxanadine hydrochloride involves the formation of a pyridine derivative. The specific synthetic routes and reaction conditions are proprietary to Biorex, Hungary, and detailed information is not publicly available. it is known that the compound is synthesized through a series of organic reactions involving pyridine and piperidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. Typically, such compounds are produced through large-scale organic synthesis involving multiple reaction steps, purification processes, and stringent quality control measures to ensure the purity and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Iroxanadine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly involving the pyridine ring
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .
Wissenschaftliche Forschungsanwendungen
Iroxanadine hydrochloride has several scientific research applications, including:
Chemistry: Used as a model compound in studying pyridine derivatives and their reactivity.
Biology: Investigated for its effects on endothelial cell function and its role in vascular diseases.
Medicine: Explored as a cardioprotective agent for treating atherosclerosis and preventing restenosis following vascular surgery or balloon angioplasty.
Wirkmechanismus
Iroxanadine hydrochloride exerts its effects by inducing the phosphorylation of p38 stress-activated protein kinase (SAPK), which plays a crucial role in endothelial cell homeostasis. This phosphorylation leads to the translocation of calcium-dependent protein kinase C isoform to membranes, enhancing the survival and function of endothelial cells under stress conditions .
Vergleich Mit ähnlichen Verbindungen
Iroxanadine hydrochloride is unique compared to other similar compounds due to its specific mechanism of action and its potential therapeutic applications. Similar compounds include:
Pyridine derivatives: These compounds share a similar chemical structure but may have different biological activities.
MAPK p38 inhibitors: Other inhibitors of the p38 MAPK pathway, such as SB203580, share a similar mechanism but differ in their chemical structure and specific applications
This compound stands out due to its dual role in inducing p38 SAPK phosphorylation and enhancing heat shock protein expression, making it a promising candidate for treating vascular diseases .
Eigenschaften
CAS-Nummer |
276690-59-6 |
|---|---|
Molekularformel |
C14H21ClN4O |
Molekulargewicht |
296.79 g/mol |
IUPAC-Name |
5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine;hydrochloride |
InChI |
InChI=1S/C14H20N4O.ClH/c1-2-7-18(8-3-1)10-13-11-19-17-14(16-13)12-5-4-6-15-9-12;/h4-6,9,13H,1-3,7-8,10-11H2,(H,16,17);1H |
InChI-Schlüssel |
AVKGCNAECFSXHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC2CONC(=N2)C3=CN=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-2-[4-(diethylamino)benzylidene]hydrazinecarbothioamide](/img/structure/B14146889.png)
![4-[(Propane-1-sulfonyl)amino]phenyl 4-ethenylbenzoate](/img/structure/B14146901.png)



![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-phenylacetamide](/img/structure/B14146936.png)

![1,5-Diazabicyclo[3.1.0]hexane, 6-spiro-cyclohexane-](/img/structure/B14146948.png)
![4,6-Dichloro-thieno[2,3-b]pyridine-5-carboxylic acid ethyl ester](/img/structure/B14146950.png)

![Butyl 4-{[{[2-(diethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B14146960.png)
![6-Ethyl-5-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14146961.png)

